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Compound of Interest

Compound Name: 5-(N,N-Dibenzylglycyl)salicylamide

Cat. No.: B193105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-substituted salicylamides are a versatile class of compounds that have garnered significant

attention in medicinal chemistry due to their broad spectrum of biological activities. This guide

provides a comparative analysis of their structure-activity relationships (SAR), focusing on their

anticancer, antimicrobial, and antifungal properties. The information is supported by

quantitative experimental data, detailed methodologies for key assays, and visualizations of

relevant biological pathways and experimental workflows.

Comparative Analysis of Biological Activities
The biological activity of N-substituted salicylamides is profoundly influenced by the nature and

position of substituents on both the salicyl ring and the amide nitrogen. The following sections

summarize the quantitative data from various studies, highlighting these relationships.

Anticancer Activity
N-substituted salicylamides have demonstrated potent cytotoxic effects against a range of

cancer cell lines. The SAR studies reveal that the substituents on the anilide ring and the linker

between the salicylamide core and the N-substituent are critical for activity.
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Compound
N-
Substituent

Linker
Cancer Cell
Line

IC50 (µM) Reference

9a Boc L-Valine MDA-MB-231 3.38 [1]

MCF-10A

(non-

tumorigenic)

> 60 [1]

21b H
(S)-tert-

butoxymethyl
MDA-MB-231 3.22 [1]

MCF-7 1.62 [1]

24 H Methylene MDA-MB-231 5.34 [1]

MCF-7 4.48 [1]

30b H L-Valine MDA-MB-231 2.32 [1]

MCF-7 2.63 [1]

31a Boc

L-Leucine

(3',4'-

Difluoro)

MDA-MB-231 Inactive [1]

Compound

1k

N-Aryl with

hydroxamic

acid

- HL-60

More potent

than Gefitinib

and SAHA

[2]

Compound

1n

N-Aryl with

hydroxamic

acid

- HL-60

More potent

than Gefitinib

and SAHA

[2]

Compound

1o

N-Aryl with

hydroxamic

acid

- A431, A549
Most potent

of series
[2]

Compound

1b
5-nonanoyl - MCF-7

Reduced

viability to

74.01% at 50

nM

[3]
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Key SAR Insights for Anticancer Activity:

The presence of an amino acid linker between the salicylamide and the N-substituent

influences potency.[1]

Free amine derivatives (e.g., 21b, 30b) often show higher activity compared to their N-Boc

protected counterparts (e.g., 21a, 31a).[1]

Substitution on the anilide ring, such as with difluoro groups, can modulate activity.[1]

The incorporation of a hydroxamic acid moiety in N-aryl salicylamides can lead to dual

inhibition of HDAC and EGFR, resulting in potent antiproliferative activity.[2]

Antimicrobial and Antifungal Activity
Salicylamides also exhibit significant activity against various bacterial and fungal pathogens.

The nature of the N-substituent plays a crucial role in determining the spectrum and potency of

this activity.
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Compound
Type

N-Substituent
Target
Organism

MIC (µM) Reference

Salicylanilide (3f)
Substituted

Phenyl

Staphylococcus

aureus
≤0.03 [4]

Mycobacterium

marinum
≤0.40 [4]

Mycobacterium

kansasii
1.58 [4]

Salicylanilide

(3g)

Substituted

Phenyl

Clostridium

perfringens
≤0.03 [4]

Bacillus cereus 0.09 [4]

Salicylanilide

(3h)

Substituted

Phenyl

Pasteurella

multocida
≤0.03 [4]

Mycobacterium

kansasii
≤0.43 [4]

Salicylanilide (3i)
Substituted

Phenyl
MRSA ≤0.03 [4]

Bacillus cereus ≤0.03 [4]

Salicylamide (15) Cyclohexyl
Candida albicans

ATCC 90028
570.05 [5]

Salicylamide (18)
4-methoxy-

benzyl

Candida albicans

ATCC 90028
485.83 [5]

Thiocarbamates N,N-disubstituted Mycobacteria from 4 [6]

Gram-positive

bacteria
from 0.49 [6]

Carbamates N,N-disubstituted Mycobacteria from 16 [6]
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Substitutions on the anilide ring of salicylanilides are critical for potent antibacterial and

antimycobacterial activity.[4]

For antifungal activity against Candida species, N-substituents like cyclohexyl and 4-

methoxybenzyl have shown promise.[5]

The conversion of the phenolic hydroxyl group of salicylanilides to thiocarbamates generally

leads to more potent antimicrobial activity compared to the corresponding carbamates.[6]

Generally, N-substituted salicylamides show better activity against Gram-positive bacteria

than Gram-negative bacteria.[7][8]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are protocols for key assays used in the evaluation of N-substituted salicylamides.

In Vitro Antiproliferative Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of compounds on cancer cell lines.

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000

cells/well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The test compounds are dissolved in DMSO and diluted to various

concentrations with the cell culture medium. The cells are then treated with these

concentrations and incubated for 48-72 hours.

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate

is incubated for another 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and DMSO is added to each well to

dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.
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IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell

growth (IC50) is calculated by plotting the percentage of cell viability against the compound

concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound

against various bacterial and fungal strains.

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a

suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well

microtiter plate.

Inoculation: Each well is inoculated with the prepared microbial suspension.

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria,

30°C for fungi) for 18-24 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound at

which no visible growth of the microorganism is observed.

MFC/MBC Determination: To determine the Minimum Fungicidal Concentration (MFC) or

Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is

subcultured on agar plates. The lowest concentration that results in no growth on the

subculture plates is the MFC/MBC.

Visualizations
Diagrams illustrating key biological pathways and experimental workflows can aid in

understanding the mechanisms of action and experimental designs.
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Caption: Inhibition of the STAT3 signaling pathway by N-substituted salicylamides.
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Caption: Experimental workflow for the MTT antiproliferative assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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